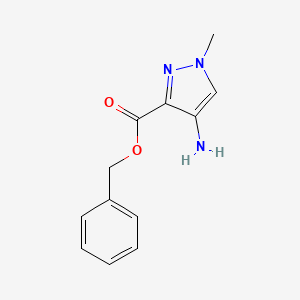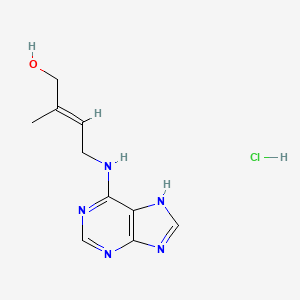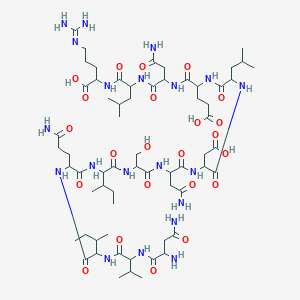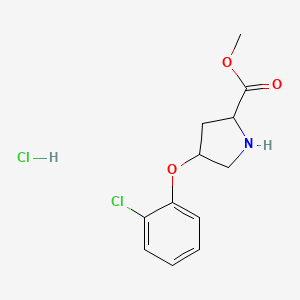
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a thiadiazole derivative. One common method involves the alkylation of 1-methylpyrrolidin-3-amine with a suitable thiadiazole derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
相似化合物的比较
Similar Compounds
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-2-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-4-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C8H14N4S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC 名称 |
1-methyl-N-(thiadiazol-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4S/c1-12-3-2-7(5-12)9-4-8-6-13-11-10-8/h6-7,9H,2-5H2,1H3 |
InChI 键 |
HHGSMYQPGCDRRE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)NCC2=CSN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)






![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
